2,5-Dimethyl-4-(methylthio)benzoic acid
CAS No.:
Cat. No.: VC18795561
Molecular Formula: C10H12O2S
Molecular Weight: 196.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12O2S |
|---|---|
| Molecular Weight | 196.27 g/mol |
| IUPAC Name | 2,5-dimethyl-4-methylsulfanylbenzoic acid |
| Standard InChI | InChI=1S/C10H12O2S/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12) |
| Standard InChI Key | HZFJKTRQLCCAKF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1SC)C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s systematic IUPAC name is 2,5-dimethyl-4-(methylsulfanyl)benzoic acid, with the molecular formula C₁₀H₁₂O₂S and a molecular weight of 212.28 g/mol . Its structure consists of a benzoic acid backbone substituted with:
-
Two methyl (-CH₃) groups at positions 2 and 5
-
A methylthio (-S-CH₃) group at position 4
The presence of these substituents introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions.
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2,5-dimethyl-4-(methylthio)benzoic acid can be extrapolated from methods used for structurally related compounds, such as 4-(methylthio)benzoic acid and 4-((2-hydroxyethyl)thio)benzoic acid .
Phase-Transfer Catalyzed Alkylation
A patented method for methylthio-substituted benzoic acids involves:
-
Substitution Reaction: Reacting 2,5-dimethyl-4-chlorobenzoic acid with sodium methyl mercaptide (NaSMe) in the presence of a resin-immobilized quaternary ammonium salt as a phase-transfer catalyst .
-
Reaction Conditions:
-
Acidification: Post-reaction, the mixture is acidified with HCl to precipitate the crude product, followed by distillation for purification .
Oxidation of Thioether Precursors
An alternative route involves the oxidation of 4-mercapto-2,5-dimethylbenzoic acid using methyl iodide under basic conditions :
This method achieves yields >90% when conducted in dimethylformamide (DMF) at 25°C .
Physicochemical Properties
Thermal Stability
While direct data for the title compound is unavailable, analogs like 4-(methylthio)benzoic acid exhibit:
-
Boiling Point: ~300°C (estimated for C₁₀H₁₂O₂S)
Solubility Profile
The compound’s solubility is governed by its polar carboxylic acid group and hydrophobic substituents:
Applications and Industrial Relevance
Pharmaceutical Intermediates
Methylthio-substituted benzoic acids are pivotal in synthesizing protease inhibitors and kinase modulators. For example, the MDPI study highlights their use in solid-phase peptide synthesis (SPPS) as safety-catch linkers . The methylthio group’s oxidation to sulfone derivatives enables controlled release of peptides under basic conditions .
Agrochemicals
The compound’s lipophilicity (LogP ≈ 2.81) makes it a candidate for herbicide formulations, where enhanced membrane permeability is critical.
| Parameter | Requirement |
|---|---|
| Temperature | 2–8°C (refrigerated) |
| Light Sensitivity | Amber glass containers |
| Incompatibilities | Strong oxidizers, bases |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume